molecular formula C8H12N2O4 B13382393 Piperidine-2-carbonitrile oxalate

Piperidine-2-carbonitrile oxalate

Cat. No.: B13382393
M. Wt: 200.19 g/mol
InChI Key: UKQSPZJUZKAACN-UHFFFAOYSA-N
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Description

Piperidine-2-carbonitrile oxalate is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

oxalic acid;piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQSPZJUZKAACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Piperidine Derivatives As Core Structures in Advanced Organic Synthesis

Piperidine (B6355638), a six-membered heterocycle containing a nitrogen atom, and its derivatives are fundamental building blocks in the design and synthesis of a vast array of organic molecules. nih.govwikipedia.org Their structural motif is prevalent in numerous natural alkaloids, such as piperine, which is responsible for the pungency of black pepper. wikipedia.org In the pharmaceutical industry, piperidine derivatives are integral to the structure of more than twenty classes of drugs, highlighting their importance in medicinal chemistry. nih.govnih.gov The inclusion of the piperidine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, receptor binding, and metabolic stability. researchgate.net

The versatility of piperidine derivatives stems from their utility as intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ijnrd.org They are employed in a variety of chemical reactions, including the formation of enamines for use in Stork enamine alkylation reactions. wikipedia.org Furthermore, the development of efficient and cost-effective methods for the synthesis of substituted piperidines is an active area of modern organic chemistry research. nih.gov Recent advancements have focused on reactions such as hydrogenation, cyclization, cycloaddition, and multicomponent reactions to create diverse piperidine structures, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.govnih.gov

The table below summarizes the key applications of piperidine derivatives in various fields.

FieldApplication of Piperidine DerivativesExamples
PharmaceuticalsCore structure in drug design, influencing bioactivity and pharmacokinetics. nih.govresearchgate.netijnrd.orgAnalgesics (e.g., meperidine), antipsychotics (e.g., melperone), antivirals, anti-diabetics (e.g., voglibose), and Alzheimer's therapy (e.g., donepezil). ijnrd.org
AgrochemicalsUsed in the creation of pesticides and insecticides. ijnrd.org-
Chemical IndustryIntermediates, solvents, and bases in organic synthesis. wikipedia.orgijnrd.orgProduction of dipiperidinyl dithiuram tetrasulfide (rubber vulcanization accelerator). wikipedia.org
ResearchSynthesis of novel compounds and study of their properties. ijnrd.org-

The Role of Nitriles and Oxalate Salts in Chemical Transformations and Applications

Both nitriles and oxalate (B1200264) salts play crucial roles in a variety of chemical transformations and applications, contributing unique properties to the molecules they are part of.

Nitriles , organic compounds containing a cyano (-C≡N) functional group, are highly versatile intermediates in organic synthesis. numberanalytics.comebsco.com Their importance lies in their ability to undergo a wide range of chemical reactions, making them valuable precursors for synthesizing complex molecules like pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The carbon-nitrogen triple bond creates a reactive site that can participate in reactions such as hydrolysis to form carboxylic acids or amides, and reduction to form primary amines. ebsco.comnumberanalytics.comlibretexts.org This reactivity allows for the introduction of a cyano group into a molecule, which can then be converted into other functional groups. numberanalytics.com Nitriles are used in the synthesis of various pharmaceuticals and agrochemicals and are key monomers in the production of polymers like polyacrylonitrile (B21495) (PAN). numberanalytics.comnumberanalytics.com

Oxalate salts are ionic compounds containing the oxalate anion (C₂O₄²⁻). ontosight.ai They are formed from the deprotonation of oxalic acid and are found in various industrial and biological systems. ontosight.aicollegedunia.com In chemistry, oxalate ions can act as reducing agents and are excellent ligands for metal ions, forming stable complexes. turito.comorchidsinternationalschool.com This property is utilized in analytical chemistry for the complexometric titration of metal ions and in the synthesis of metal-containing compounds. orchidsinternationalschool.com Industrially, oxalate salts are used in textile and leather production, metal cleaning, and as precursors for other organic compounds. ontosight.aiorchidsinternationalschool.com For example, sodium oxalate is used to standardize potassium permanganate (B83412) solutions and can act as a reducing agent. wikipedia.org

The table below outlines the primary roles and applications of nitriles and oxalate salts.

Functional Group/SaltKey Chemical RolesPrimary Applications
Nitriles (-C≡N)Versatile intermediates, undergo hydrolysis, reduction, and cycloaddition. numberanalytics.comebsco.comnumberanalytics.comSynthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com
Oxalate Salts (C₂O₄²⁻)Reducing agents, chelating agents for metal ions. turito.comorchidsinternationalschool.comAnalytical chemistry, textile and leather production, metal cleaning. ontosight.aiorchidsinternationalschool.com

Contextualization of Piperidine 2 Carbonitrile Oxalate Within Chiral Amine and Heterocyclic Chemistry

Piperidine-2-carbonitrile oxalate (B1200264) exists at the intersection of several key areas of chemistry, most notably chiral amine chemistry and heterocyclic chemistry.

As a derivative of piperidine (B6355638), this compound is a member of the broad class of heterocyclic compounds , which are cyclic compounds containing at least two different elements in the ring. The piperidine ring is a saturated heterocycle, and its presence is a defining feature of many biologically active molecules and pharmaceuticals. nih.gov The synthesis and functionalization of such heterocyclic systems are central to modern medicinal chemistry.

The "2-carbonitrile" designation indicates that a nitrile group is attached to the second carbon atom of the piperidine ring. The presence of this substituent, adjacent to the nitrogen atom, introduces specific reactivity and stereochemical considerations. The synthesis of such substituted piperidines often involves strategies like catalytic hydrogenation of substituted pyridines or cyclization reactions. nih.gov

Furthermore, if the piperidine ring is substituted in a way that creates a stereocenter, as is the case with (2R)-piperidine-2-carbonitrile, the molecule falls into the domain of chiral amine chemistry . Chiral amines are crucial building blocks in asymmetric synthesis, enabling the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The specific stereoisomer, (2R)-piperidine-2-carbonitrile, highlights the potential for this compound to be used as a chiral precursor in the synthesis of complex, stereochemically defined target molecules. smolecule.com The oxalate portion of the compound is an oxalic acid salt, which can be useful for the isolation, purification, and handling of the chiral amine.

Overview of Research Trajectories for Piperidine 2 Carbonitrile Oxalate

Direct Synthesis Approaches to Piperidine-2-carbonitrile Oxalate

The direct synthesis of this compound typically involves the reaction of piperidine-2-carbonitrile with oxalic acid. This method is favored for its straightforward nature and efficiency.

Direct Reaction Strategies Involving Piperidine and Oxalic Acid Precursors

The most direct route to this compound involves the reaction of piperidine-2-carbonitrile with oxalic acid. smolecule.com This acid-base reaction leads to the formation of the corresponding salt. The reaction can be performed in a suitable solvent, such as ethanol (B145695), to facilitate the precipitation of the oxalate salt. vulcanchem.com

Alternative approaches can also be considered, such as the direct synthesis of oxalic acid from carbon monoxide and water, which could then be reacted with piperidine-2-carbonitrile. nih.gov This method, however, is less common for the synthesis of this specific oxalate salt.

Salt Formation and Crystallization Techniques for Oxalate Derivatives

The formation of the oxalate salt of piperidine-2-carbonitrile is a crucial step in its purification and isolation. vulcanchem.com The treatment of the free base, piperidine-2-carbonitrile, with oxalic acid in a solvent like ethanol results in the precipitation of the oxalate salt. vulcanchem.com This process not only purifies the compound but also provides a stable, crystalline solid that is easier to handle and store.

The stoichiometry of the salt can vary. For instance, this compound can exist as a 2:1 salt, where two molecules of piperidine-2-carbonitrile associate with one molecule of oxalic acid. chemspider.com The specific conditions of the crystallization, such as solvent and temperature, can influence the crystal form and stoichiometry of the resulting salt.

Mechanochemical methods, such as ball milling, offer a solvent-free alternative for the formation of the oxalate salt. Grinding piperidine-2-carbonitrile with oxalic acid dihydrate can produce the target compound, eliminating the need for volatile organic solvents. smolecule.com

Multi-step Synthetic Pathways for this compound and its Precursors

Multi-step syntheses provide access to piperidine-2-carbonitrile and its derivatives, including chiral forms, which can then be converted to the oxalate salt. These pathways offer greater control over the final product's structure and stereochemistry.

Nitration of Piperidine and Subsequent Conversions to Carbonitrile Forms

One of the multi-step approaches to piperidine-2-carbonitrile involves the nitration of piperidine to introduce a nitrogen-containing functional group, which can then be converted to a carbonitrile. smolecule.com This method, while feasible, is part of a broader range of synthetic strategies for piperidine derivatives. The resulting piperidine-2-carbonitrile can then be reacted with oxalic acid to form the desired oxalate salt. smolecule.com

Approaches to Chiral Piperidine-2-carbonitrile Moieties

The synthesis of chiral piperidine-2-carbonitrile is of significant interest due to the prevalence of chiral piperidine structures in pharmaceuticals. nih.govresearchgate.net Achieving a specific stereoisomer is often crucial for biological activity. google.com

A common strategy for obtaining enantiomerically pure piperidine derivatives is to start with a chiral precursor. L-glutamic acid, for example, can be used as a starting material to synthesize chiral piperidine-2-carboxylate derivatives. google.com Similarly, amino acids can be utilized where their side chains become part of the piperidine ring, or the amino and carboxylic acid groups themselves form the ring, leaving the side chain as a substituent.

Carbohydrates, such as D-arabinopyranosylamine, can also serve as chiral auxiliaries to direct the stereoselective synthesis of piperidine derivatives. researchgate.net These methods provide a high degree of stereochemical control, leading to the formation of specific enantiomers. researchgate.net Once the chiral piperidine-2-carbonitrile is synthesized, it can be converted to its oxalate salt. smolecule.combldpharm.com

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. wikipedia.org This process relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org For piperidine derivatives, several kinetic resolution strategies have been developed to obtain enantiomerically pure or enriched compounds.

One notable method involves the use of a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine. acs.orgacs.org This system can selectively deprotonate one enantiomer of an N-Boc-protected 2-arylpiperidine at a faster rate than the other. acs.org The resulting lithiated intermediate can then be trapped with an electrophile to yield an enantioenriched 2,2-disubstituted piperidine, while the unreacted starting material is recovered with the opposite enantiomeric configuration. acs.orgacs.org The enantioselectivity of this process can often be inverted by using the opposite enantiomer of the chiral ligand. acs.org

Enzymatic kinetic resolutions have also proven effective. For instance, lipases can be used for the enantioselective acylation of racemic piperidines, producing an enantioenriched acylated product and the corresponding unreacted enantiomer. acs.org Another approach is the palladium-catalyzed asymmetric allylic alkylation of 2-substituted 2,3-dihydro-4-pyridones, which serves as a kinetic resolution to afford enantioenriched 2-aryl-4-piperidones with high enantioselectivity. researchgate.net

The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers (k_fast / k_slow). A higher s-factor indicates a more efficient resolution.

Table 1: Examples of Kinetic Resolution Strategies for Piperidine Scaffolds

StrategyChiral Reagent/CatalystSubstrateProductEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Asymmetric Deprotonationn-BuLi / (+)-sparteineN-Boc-2-aryl-4-methylenepiperidine(S)-N-Boc-2-aryl-2-methyl-4-methylenepiperidine>95:5 er acs.org
Asymmetric Deprotonationn-BuLi / (-)-sparteineN-Boc-2-aryl-4-methylenepiperidineRecovered (R)-N-Boc-2-aryl-4-methylenepiperidine91:9 er acs.org
Pd-Catalyzed Asymmetric Allylic AlkylationPd catalyst / Chiral ligand2-Substituted 2,3-dihydro-4-pyridone2-Aryl-4-piperidoneup to 99.8:0.2 er researchgate.net
Asymmetric Catalysis in Piperidine Ring Formation Relevant to the Carbonitrile Scaffold

Asymmetric catalysis provides a direct route to enantiomerically enriched piperidines, often avoiding the need for resolution of racemic mixtures. A variety of catalytic systems have been developed for the asymmetric construction of the piperidine ring.

One powerful strategy involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-Cbz-2,3-dihydro-4-pyridone. This reaction, employing a C2-symmetric bicyclo[3.3.1]nona-2,6-diene as a bidentate steering ligand, furnishes 2-aryl-4-piperidones in high yields and with excellent enantioselectivities. researchgate.net

Another innovative approach is the biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidines. This method utilizes a proline-derived organocatalyst to mediate the Mannich-type addition of ketones to cyclic imines like Δ¹-piperideine. nih.govacs.org This strategy has been successfully applied to the synthesis of natural products such as pelletierine, achieving high enantiomeric excess. nih.gov The use of specific solvents like benzonitrile (B105546) or acetonitrile (B52724) is crucial to prevent racemization of the product. nih.gov

Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate offer a versatile pathway to 3-substituted tetrahydropyridines with high yield and enantioselectivity. snnu.edu.cn These intermediates can then be reduced to the corresponding enantioenriched 3-substituted piperidines. snnu.edu.cn

Continuous Flow Protocols for Chiral Piperidine Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of chiral piperidines, offering advantages such as enhanced reaction efficiency, scalability, and safety. organic-chemistry.orggumed.edu.placs.orgnih.gov A notable example is the two-step continuous flow protocol for the synthesis of α-chiral piperidines from δ-bromo N-(tert-butylsulfinyl)imine and Grignard reagents. acs.org This method provides a diverse range of functionalized piperidines in good yields and with outstanding diastereoselectivities within minutes. gumed.edu.placs.orgnih.govacs.org The process involves the rapid formation of the piperidine ring through a highly diastereoselective addition of the Grignard reagent to the sulfinylimine, followed by in-line quenching. organic-chemistry.orgacs.org The scalability of this flow process has been demonstrated without the need for significant re-optimization, highlighting its practical utility for producing chiral piperidine building blocks for medicinal chemistry. gumed.edu.placs.org

Table 2: Continuous Flow Synthesis of α-Chiral Piperidines

Substrate 1Substrate 2ProductYieldDiastereomeric Ratio (dr)Reference
(RS)-δ-bromo N-(tert-butylsulfinyl)iminePhenylmagnesium bromide(RS, R)-N-(tert-butylsulfinyl)-2-phenylpiperidine86%93:7 acs.org
(RS)-δ-bromo N-(tert-butylsulfinyl)imine4-Methoxyphenylmagnesium bromide(RS, R)-N-(tert-butylsulfinyl)-2-(4-methoxyphenyl)piperidine85%94:6 acs.org
(RS)-δ-bromo N-(tert-butylsulfinyl)imine2-Thienylmagnesium bromide(RS, R)-N-(tert-butylsulfinyl)-2-(thiophen-2-yl)piperidine82%92:8 acs.org

Cyclization Reactions in Piperidine Ring Construction

The construction of the piperidine ring often relies on intramolecular cyclization reactions. nih.gov These reactions can be initiated through various means, including the activation of different functional groups, often requiring a catalyst or a specific reagent. nih.gov

Aza-Prins-Ritter reactions provide an efficient pathway to piperidine derivatives. In this tandem reaction, an initial aza-Prins cyclization forms a piperidin-3-ylidenemethylium carbocation, which is then trapped by a nitrile in a Ritter reaction to yield N-(piperidin-3-ylidenemethyl)acetamides. rsc.org

Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is another powerful method for constructing chiral piperidine rings. nih.gov Reductive amination protocols involving the cyclization of diformyl intermediates, generated from the oxidative cleavage of cyclic olefins, with chiral primary amines can also lead to the stereocontrolled synthesis of functionalized piperidines. nih.gov

Radical-mediated cyclizations have also been employed. For instance, the addition of lithioacetonitrile to a 1-piperideine, promoted by a Lewis acid like BF₃·OEt₂, can furnish a 2-cyano-substituted piperidine with high diastereoselectivity. organic-chemistry.org

Functional Group Interconversions on the Piperidine-2-carbonitrile Scaffold

The nitrile group on the piperidine-2-carbonitrile scaffold is a versatile functional handle that can be transformed into various other functionalities. One of the most common and important transformations is its hydrolysis to a carboxylic acid. This conversion is crucial for the synthesis of piperidine-2-carboxylic acid derivatives, which are important building blocks in medicinal chemistry. The hydrolysis can be achieved under either acidic or basic conditions.

Reactivity and Mechanistic Studies of this compound

Hydrolysis Pathways of the Nitrile Functionality to Carboxylic Acids

The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.comchemguide.co.uk This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the nitrile is typically heated with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uklibretexts.org The reaction mechanism involves the initial protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. chemistrysteps.comyoutube.com A series of proton transfers and tautomerization leads to the formation of a primary amide intermediate. chemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Catalyzed Hydrolysis:

In the presence of a base, such as sodium hydroxide (B78521), the nitrile is heated to induce hydrolysis. chemguide.co.uklibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent protonation from water yields an imidic acid, which tautomerizes to an amide. chemistrysteps.com The amide is then hydrolyzed by the base to form a carboxylate salt and ammonia. chemistrysteps.comchemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.org

X-ray Diffraction Analysis

X-ray diffraction is a pivotal technique for the definitive determination of a crystalline solid's atomic and molecular structure. For this compound, it provides precise details on the crystal packing, bond lengths, angles, and intermolecular interactions.

While a complete single-crystal X-ray diffraction dataset for this compound is not publicly available, analysis of related structures and the constituent ions allows for a reliable prediction of its crystallographic features. The salt consists of two protonated 2-cyanopiperidinium cations and one oxalate dianion, corresponding to the molecular formula (C₆H₁₁N₂)₂²⁺·(C₂O₄)²⁻.

Crystallographic studies on similar piperidinium (B107235) salts and organic oxalates suggest that the compound would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1, which are prevalent for organic salts. nih.govcalpaclab.com The unit cell would be comprised of these ions arranged in a repeating three-dimensional lattice. The precise lattice parameters (a, b, c, α, β, γ) would be determined by the specific packing arrangement that maximizes stabilizing interactions.

Table 1: Expected Crystallographic Parameters for this compound
ParameterExpected Value/System
Crystal SystemLikely Monoclinic or Triclinic
Space GroupCommonly P2₁/c or P-1 for organic salts
Asymmetric UnitTwo piperidinium cations and one oxalate anion

The formation of the this compound salt involves the transfer of two protons from the carboxylic acid groups of oxalic acid to the basic nitrogen atoms of two piperidine-2-carbonitrile molecules. This results in the formation of piperidinium cations and an oxalate dianion. vulcanchem.com This proton transfer is a critical step in the salt's formation and is driven by the significant difference in acidity and basicity between the two parent molecules.

The resulting crystal structure is stabilized by a robust network of hydrogen bonds. vulcanchem.com The primary and strongest interactions are the N⁺-H···O⁻ hydrogen bonds formed between the protonated secondary amine of the piperidinium cation and the carboxylate oxygen atoms of the oxalate anion. mdpi.comacs.org These interactions are a defining feature of piperidinium salts and are crucial for the stability of the crystal lattice. nih.govworktribe.com The oxalate anion, with its four oxygen atoms, can act as a hydrogen bond acceptor, linking multiple piperidinium cations and creating an extended three-dimensional supramolecular assembly. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the nature of the chemical bonds, particularly those involved in hydrogen bonding.

The vibrational spectra of this compound are characterized by absorption bands corresponding to its distinct functional groups. The key vibrations include:

Nitrile (C≡N) stretching: A sharp, medium-intensity band is expected in the region of 2240-2260 cm⁻¹. The exact position can be influenced by the electronic environment. acs.org

N⁺-H stretching: A broad and strong absorption band is anticipated in the range of 2700-3100 cm⁻¹. This broadening is a characteristic result of the strong hydrogen bonding between the piperidinium N⁺-H group and the oxalate oxygen atoms.

C=O stretching (Oxalate): The oxalate anion exhibits strong absorption bands corresponding to the symmetric and asymmetric stretching of the C=O bonds. These typically appear in the region of 1600-1700 cm⁻¹. researchgate.net For instance, studies on metal oxalates show strong bands around 1614-1630 cm⁻¹.

C-O stretching (Oxalate): Stretching vibrations for the C-O bonds of the oxalate are also observed, typically at lower wavenumbers, around 1300-1375 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretching2240 - 2260Medium, Sharp
Piperidinium (N⁺-H)Stretching2700 - 3100Strong, Broad
Oxalate (C=O)Asymmetric Stretch~1600 - 1700Strong
Oxalate (C-O)Symmetric Stretch~1300 - 1375Strong

The presence and strength of hydrogen bonding in this compound are clearly reflected in its vibrational spectra. The most significant effect is the broadening and red-shifting (shift to lower frequency) of the N⁺-H stretching vibration. In a non-hydrogen-bonded state, this vibration would appear as a sharper band at a higher wavenumber. The observed broad band at a lower frequency is definitive evidence of strong N⁺-H···O⁻ interactions within the crystal lattice.

Similarly, the vibrational modes of the oxalate anion are also affected. The C=O stretching frequencies are sensitive to the coordination environment. The interaction with the positively charged piperidinium cations through hydrogen bonds can cause shifts in these bands compared to a "free" oxalate ion. These shifts provide further spectroscopic confirmation of the strong intermolecular forces that stabilize the crystalline structure of the salt. acs.org

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of the electronic structure of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

The choice of the functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results. These calculations would yield important data such as bond lengths, bond angles, and dihedral angles for both the piperidine-2-carbonitrile cation and the oxalate anion. A study on other piperidine derivatives, for instance, utilized DFT at the B3LYP/6-311G** level to predict their heats of formation. nih.gov Similar approaches would be applicable here to understand the fundamental geometry and energy of the title compound.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

ParameterPiperidine-2-carbonitrile CationOxalate Anion
C-C Bond Lengths (Å)1.52 - 1.541.54 - 1.56
C-N Bond Lengths (Å)1.46 - 1.48-
C≡N Bond Length (Å)~1.15-
C-O Bond Lengths (Å)-1.24 - 1.26
C-C-N Bond Angles (°)109 - 111-
O-C-O Bond Angles (°)-~117

Note: This table is illustrative and represents typical values that would be obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, analysis of the frontier orbitals would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is likely to be localized on the oxalate anion due to its negative charge, while the LUMO might be distributed over the piperidine ring and the nitrile group.

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate areas of negative potential, which are prone to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

An MEP map of this compound would likely show a high negative potential around the oxygen atoms of the oxalate anion and a positive potential around the hydrogen atoms of the piperidinium cation. This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, which are critical in crystal packing and biological recognition.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex wave function from a quantum mechanical calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis can quantify the strength of bonds, the extent of electron delocalization (hyperconjugation), and the nature of intermolecular interactions. For this compound, NBO analysis would elucidate the nature of the ionic interaction between the piperidinium cation and the oxalate anion and could reveal stabilizing intramolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For this compound, MD simulations would be essential for exploring its conformational landscape. The piperidine ring can adopt various chair and boat conformations, and the orientation of the nitrile group can also vary. MD simulations, often performed in a simulated solvent environment, would help identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule behaves in solution and how it might interact with other molecules. The dissociative photodetachment dynamics of the oxalate anion have been studied using on-the-fly path-integral and ring-polymer molecular dynamics methods, highlighting the power of these techniques to understand dynamic processes. nih.gov

Theoretical Descriptors for Chemical Reactivity and Stability

From the energies of the HOMO and LUMO obtained through DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Table 2: Key Theoretical Reactivity Descriptors

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of a molecule's polarizability.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of a molecule's electrophilic character.

By calculating these descriptors for this compound, a quantitative understanding of its chemical behavior could be achieved, allowing for comparisons with other related compounds and providing a basis for predicting its reactivity in various chemical environments. For example, a study on nitro-substituted piperidine compounds used DFT to evaluate their thermal stability via bond dissociation energies. nih.gov

Electrophilicity Index, Chemical Potential, Electronegativity, Hardness, and Softness

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the global reactivity descriptors of a molecule. These descriptors, which include electrophilicity index (ω), chemical potential (μ), electronegativity (χ), chemical hardness (η), and chemical softness (S), provide a quantitative measure of a molecule's reactivity and stability.

For instance, a study on various piperidine derivatives utilized semi-empirical methods (AM1, PM3, RM1) to analyze their electronic and energy characteristics. chemjournal.kz Such analyses help in identifying the most thermodynamically stable structures and the primary centers for nucleophilic or electrophilic attack. chemjournal.kz The analysis of reactivity indices in that study indicated that the investigated piperidine derivatives were generally stable, with their chemical stability being directly related to the magnitude of the HOMO-LUMO energy gap. chemjournal.kz

The chemical potential (μ) is a key indicator of a molecule's potential for biological activity, with lower negative values often suggesting higher reactivity. researchgate.net Hardness (η) and softness (S) are related to the HOMO-LUMO gap; a larger gap corresponds to greater hardness and lower chemical reactivity, while a smaller gap indicates greater softness and higher reactivity. researchgate.net

While specific values for this compound are not published, the table below illustrates typical reactivity indices calculated for related piperidine derivatives, providing a conceptual framework for understanding the potential properties of the target compound.

Table 1: Representative Global Reactivity Descriptors for Piperidine Derivatives (Illustrative Data)

DerivativeChemical Potential (μ) (eV)Hardness (η) (eV)Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)
Piperidine Derivative A-3.54.50.221.36
Piperidine Derivative B-4.23.80.262.32
Piperidine Derivative C-3.94.10.241.85

Note: The data in this table is illustrative and based on general findings for piperidine derivatives, not specific to this compound.

Mechanistic Computational Studies of Reactions Involving this compound

Mechanistic computational studies are crucial for understanding the step-by-step process of a chemical reaction, including the identification of transition states and intermediates. For reactions involving this compound, such studies would likely focus on the reactivity of the piperidine ring and the cyano group.

For example, the piperidine moiety is known to participate in various reactions, and its conformational preferences can significantly influence reactivity. wikipedia.org Computational studies on piperidine-catalyzed reactions, such as [3+2] cycloadditions, have elucidated the role of the piperidine in stabilizing transition states and influencing the reaction pathway. nih.gov

The nitrile group in piperidine-2-carbonitrile is also a site of significant reactivity. It can undergo transformations such as hydrolysis to a carboxylic acid or reduction to a primary amine. smolecule.com Computational studies could model the energy barriers and reaction mechanisms for these transformations, providing insights into the reaction conditions required.

Furthermore, reactions involving the piperidine ring itself, such as N-acylation or reactions at the α-carbon, could be investigated computationally. The presence of the oxalate counter-ion may also influence the reactivity and conformation of the piperidine-2-carbonitrile molecule, a factor that could be explored through detailed theoretical modeling.

While specific computational mechanistic studies for this compound are not available, the existing literature on related systems provides a strong foundation for future theoretical investigations into the reactivity of this compound.

Advanced Applications in Organic and Medicinal Chemistry Research

Piperidine-2-carbonitrile Oxalate (B1200264) as a Versatile Synthetic Building Block

As a functionalized heterocycle, piperidine-2-carbonitrile oxalate provides a robust platform for the construction of more elaborate molecular architectures. Its utility stems from the reactivity of its constituent parts: the piperidine (B6355638) ring, the nitrile group, and the oxalate salt form, which enhances handling and stability.

This compound is recognized as a key intermediate in the synthesis of various bioactive compounds and serves as a foundational building block for creating more complex molecules. smolecule.com The piperidine ring itself is a core structure in numerous natural alkaloids and synthetic pharmaceuticals. nih.gov The development of synthetic methods to produce functionalized piperidines is a subject of considerable importance in pharmaceutical research, as it enables the exploration of structure-activity relationships during drug discovery. nih.gov

A notable application of this compound is as a building block for protein degraders, a class of molecules designed to remove specific disease-causing proteins from cells. calpaclab.com This highlights its role in cutting-edge therapeutic modalities that require sophisticated molecular design. The synthesis of compounds containing the piperidine group is highly attractive for designing new drugs for a variety of conditions. nih.gov

The piperidine framework is a fundamental nitrogen heterocycle, and derivatives like this compound are instrumental in building other complex heterocyclic systems. ambeed.com The presence of the nitrile group (a carbon-nitrogen triple bond) and the secondary amine within the piperidine ring allows for a wide array of chemical transformations. These reactive sites can be selectively modified through reactions such as hydrolysis, reduction, or condensation, providing pathways to a diverse range of nitrogen-containing structures. smolecule.com The strategic development of synthetic approaches toward new piperidines is essential for the discovery of novel medicines. nih.gov For instance, multi-component reactions are often employed to create highly substituted piperidines, demonstrating the versatility of the core structure in generating molecular diversity. ajchem-a.comresearchgate.net

Role in Drug Discovery and Development Research

The inherent structural features of this compound make it a valuable tool in the multifaceted process of drug discovery and development. Its potential biological activities are a subject of ongoing research interest. smolecule.com

The piperidine scaffold is a critical component of many advanced pharmaceutical intermediates. A prominent example is in the synthesis of β-lactamase inhibitors. While not a direct precursor in all documented routes, the core structure is closely related to intermediates used in the synthesis of drugs like Avibactam. hsppharma.com Avibactam is a non-β-lactam β-lactamase inhibitor that contains a substituted piperidine ring and is used to combat antibiotic resistance. hsppharma.com Intermediates such as (2S, 5R)-benzyloxyaminopiperidine-2-carboxylic acid ethyl oxalate are structurally related and underscore the importance of the piperidine-2-carboxylate framework in accessing these complex and vital therapeutic agents. hsppharma.com

Research studies involving this compound often focus on its potential interactions at a molecular level with various biological targets. smolecule.com A key area of investigation is its capacity for enzyme inhibition. smolecule.com The piperidine scaffold is present in numerous compounds designed as enzyme inhibitors, including those targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer's disease. ajchem-a.com Furthermore, its potential affinity for neurotransmitter receptors is another area of study, as such binding could provide insights into potential therapeutic effects in neurology. smolecule.com

Complex multifactorial diseases like Alzheimer's have spurred the development of advanced drug design strategies, such as the creation of Multi-Target Directed Ligands (MTDLs). nih.govnih.gov An MTDL is a single chemical entity engineered to modulate multiple biological targets simultaneously, potentially offering a more effective therapeutic outcome. nih.gov The design of MTDLs often involves combining different pharmacophores (the parts of a molecule responsible for its biological activity) into one molecule. nih.gov

This compound serves as an excellent starting scaffold for the synthesis of MTDLs. Its versatile and functionalized heterocyclic structure allows for the systematic introduction of other chemical moieties designed to interact with various targets. The piperidine ring provides a stable and well-characterized core upon which complex structures with precisely defined three-dimensional arrangements can be built, a critical aspect for achieving specific interactions with multiple biological receptors or enzymes. nih.gov

Computational Prediction of Drug-like Properties for Lead Optimization

Currently, there is no specific published research that focuses on the computational prediction of drug-like properties for this compound itself as part of a lead optimization program. In general, computational studies for lead optimization involve assessing a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, such as Lipinski's rule of five, polar surface area, and solubility. While the piperidine scaffold is a common motif in many drug molecules, and computational studies are frequently performed on its derivatives, specific data for the oxalate salt of piperidine-2-carbonitrile is not available in the reviewed literature.

Development of Antiviral Agents (e.g., SARS-CoV-2 Inhibitors)

There is no evidence in the scientific literature to suggest that this compound has been investigated as an antiviral agent, including as an inhibitor for SARS-CoV-2. Research into SARS-CoV-2 inhibitors has explored a vast chemical space, but this specific compound does not appear in published studies or clinical trial data.

Applications in Natural Product Synthesis Research

A review of the literature did not yield any instances of this compound being used as a key intermediate or reagent in the total synthesis of natural products. The piperidine ring system is a fundamental component of many alkaloids and other natural products, and various synthetic strategies are employed to construct this heterocycle. However, the use of this compound for this purpose is not documented.

Utilization in Analytical Chemistry and Material Science Research

There is no available research detailing the application of this compound in either analytical chemistry or material science. Its potential use as an analytical standard, a component in a sensor, or as a monomer or additive in polymer science has not been reported.

Role as a Reagent in Specific Chemical Transformations

The standard reagent for the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis is a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). While piperidine is the active base that cleaves the Fmoc group, there is no literature to support the use of this compound for this specific transformation. The acidic oxalate counter-ion would neutralize the basicity of the piperidine nitrogen, rendering it ineffective for the base-catalyzed elimination mechanism required for Fmoc removal.

No catalytic applications of this compound have been reported in the scientific literature. While piperidine and its derivatives can be used as organocatalysts for various transformations, such as Knoevenagel condensations and Michael additions, the specific oxalate salt of the 2-carbonitrile derivative has not been documented in this context.

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in piperidine (B6355638) chemistry has been the reliance on expensive, and often toxic, heavy metal catalysts and harsh reaction conditions. researchgate.netnih.gov The future in this area lies in developing more efficient, cost-effective, and environmentally benign synthetic methodologies.

Recent breakthroughs have demonstrated a move away from traditional methods. A novel two-step strategy combines enzymatic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This method uses enzymes to selectively install hydroxyl groups onto the piperidine ring, which then serve as handles for subsequent C-C bond-forming reactions. acs.org This approach dramatically simplifies the synthesis of complex piperidines, reducing processes that previously took 7-17 steps down to just 2-5 steps, while avoiding the need for costly precious metals like palladium. news-medical.net

Other modern approaches focus on the hydrogenation of pyridine (B92270) precursors. While often requiring transition metal catalysis, recent developments include iridium-catalyzed N-heterocyclization and borane-catalyzed transfer hydrogenation, which offer milder conditions. nih.govorganic-chemistry.org The exploration of one-pot reactions that combine steps like amide activation, nitrile ion reduction, and intramolecular cyclization without metal catalysts also represents a significant step towards sustainability. researchgate.net

Synthetic StrategyKey FeaturesAdvantagesReference
Biocatalytic C-H Oxidation & Radical Cross-CouplingTwo-step process using enzymes and nickel electrocatalysis.Reduces step count, avoids precious metal catalysts, provides access to previously difficult substitution patterns. news-medical.netacs.org
Pyridine HydrogenationReduction of the aromatic pyridine ring to a saturated piperidine ring.Access to complex piperidines from readily available pyridines; methods are being developed for improved stereoselectivity. nih.govrsc.org
Intramolecular CyclizationFormation of the piperidine ring from an acyclic precursor containing a nitrogen source.Can be achieved without metal catalysts; challenges remain in controlling stereo- and regioselectivity. nih.gov
Microwave-Assisted CyclocondensationUses microwave irradiation to react alkyl dihalides with primary amines.Simple, efficient, and rapid synthesis in an aqueous medium. organic-chemistry.org

Exploration of Undiscovered Reactivity Profiles and Catalytic Functions

Future research will increasingly focus on unlocking new chemical transformations and catalytic applications for the piperidine nucleus. The ability to functionalize the piperidine ring in novel ways opens the door to creating molecules with unique three-dimensional shapes and properties. acs.org The enzymatic and radical coupling methods mentioned previously are instrumental in this, as they allow chemists to add substituents to the piperidine core with a level of precision that was not previously possible. news-medical.netacs.org

By strategically modifying the piperidine scaffold, researchers can fine-tune the molecule's properties. For instance, the synthesis of various 4-(2-aminoethyl)piperidine derivatives has shown that introducing diverse substituents allows for the modulation of receptor affinity, selectivity, and pharmacokinetic properties. nih.gov Research into how different functional groups on the piperidine ring influence its electronic features and reactivity will continue to be a vibrant area of investigation. researchgate.net This includes exploring the piperidine core not just as a structural component of a final molecule, but as a potential catalyst or ligand itself in other chemical reactions. nih.gov

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry is an indispensable tool for modern drug discovery, and its role in the development of piperidine-based compounds is set to expand. nih.gov Advanced computational modeling allows researchers to predict how the three-dimensional structure of a molecule will relate to its biological function before it is ever synthesized. This is particularly relevant for piperidine derivatives, which are often employed to create more complex, three-dimensional molecules in a concept known as "escaping flatland". encyclopedia.pubacs.org

Platforms that integrate computational library design with synthesis are already being used effectively. acs.org For example, a library of 1-aryl-4-aminopiperidine analogues was designed using computational tools to predict drug-like properties before the compounds were synthesized for screening. nih.govacs.org Molecular dynamics simulations can help predict interactions with biological targets, such as the binding of a piperidine derivative to the catalytic pocket of an enzyme. encyclopedia.pubnih.gov These in silico methods save significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Integration with High-Throughput Screening and Automation in Synthesis

To accelerate the pace of discovery, future research on piperidine-2-carbonitrile oxalate (B1200264) and its analogues will heavily rely on the integration of automated synthesis and high-throughput screening (HTS). acs.org Automated platforms that combine parallel synthesis, continuous flow reactions, and high-throughput purification are becoming essential for rapidly producing large libraries of compounds for biological testing. nih.govacs.org

For example, machine-assisted synthesis using open-source software to control multiple laboratory devices has been successfully demonstrated for the preparation of related piperazine (B1678402) compounds. beilstein-journals.org This approach is ideal for multi-step processes involving heterogeneous catalysts. beilstein-journals.org Furthermore, high-throughput experimentation (HTE) can be used to quickly screen a wide range of reaction conditions (e.g., catalysts, solvents, bases) in parallel, using only microscale quantities of materials. acs.org This allows for the rapid optimization of synthetic routes, as demonstrated in the development of metallophotoredox C(sp²)-C(sp³) coupling reactions to build complex molecules. acs.org Coupling automated flow synthesis with HTE provides a powerful workflow for both route scouting and the generation of compound libraries. acs.org

Elucidating Complex Biological Interaction Mechanisms at the Molecular Level

While many piperidine derivatives are known to have potent biological activity, a deep understanding of their mechanisms of action at the molecular level is often lacking. encyclopedia.pubijnrd.org A significant future challenge is to elucidate precisely how these compounds interact with their biological targets, such as receptors and enzymes. This involves identifying the specific binding sites and characterizing the key intermolecular forces (e.g., hydrophobic interactions, hydrogen bonds) that govern their affinity and selectivity. encyclopedia.pub

For example, research has shown that for certain inhibitors, the piperidine moiety forms crucial hydrophobic interactions within the enzyme's catalytic pocket, and that the presence of specific nitrogen atoms can be essential for selectivity. encyclopedia.pub Understanding these interactions is critical for rational drug design. By clarifying the molecular basis of a compound's activity, chemists can make more informed decisions to optimize its structure, leading to improved potency, better selectivity, and enhanced pharmacokinetic properties, such as improved brain exposure. encyclopedia.pub This level of mechanistic insight will be key to translating promising piperidine-based compounds into effective therapeutics. ijnrd.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing piperidine-2-carbonitrile oxalate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling piperidine derivatives with oxalate precursors under controlled conditions. For example, analogous procedures (e.g., for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) use dichloromethane as a solvent, sodium hydroxide for deprotonation, and sequential washing steps for purification . Reaction temperature and stoichiometry are critical for yield optimization. Statistical experimental design (e.g., factorial experiments) can systematically evaluate factors like temperature and reagent ratios, as demonstrated in iron oxalate synthesis .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology : Use nuclear magnetic resonance (NMR) for structural confirmation, focusing on characteristic peaks for the piperidine ring and oxalate moiety. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can assess purity. Reference data from authoritative databases like NIST Chemistry WebBook (e.g., for 2-piperidinecarboxylic acid analogs) ensures accurate spectral interpretation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow safety data sheet (SDS) guidelines, including:

  • Personal protective equipment (PPE): Lab coat, gloves, and eye protection .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Storage: Keep containers tightly sealed in dry, cool environments (-20°C for analogs like 1-piperidinocyclohexanecarbonitrile) .
  • Spill management: Use absorbent materials (e.g., sand) and avoid environmental release .

Q. How is purity assessed for this compound, and what thresholds are considered acceptable?

  • Methodology : Purity is determined via HPLC (>95% is typical for research-grade compounds, as seen in Cayman Chemical’s standards) . Batch-specific certificates of analysis (CoA) should be reviewed. For oxalate salts, titration with potassium permanganate can quantify oxalate content .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound for high yield and minimal byproducts?

  • Methodology : Apply design of experiments (DoE) to identify critical variables (e.g., temperature, pH). For example, in iron oxalate synthesis, reaction temperature significantly impacted purity and particle size . Use kinetic studies to monitor intermediate formation and adjust reaction time. Parallel synthesis (e.g., combinatorial methods) can screen conditions efficiently .

Q. How do researchers select analytical techniques to resolve structural ambiguities in piperidine-2-carbonitrile derivatives?

  • Methodology : Combine multiple techniques:

  • X-ray crystallography : Resolves stereochemistry and crystal packing effects.
  • FT-IR : Identifies functional groups (e.g., nitrile stretches near 2240 cm⁻¹).
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns. Cross-validate with computational tools (e.g., PubChem’s InChI key for analogous compounds) .

Q. How should conflicting data on this compound’s stability or reactivity be addressed?

  • Methodology : Conduct reproducibility studies under standardized conditions. For example, discrepancies in decomposition temperatures may arise from moisture exposure or impurities. Use accelerated stability testing (e.g., 40°C/75% RH) and compare results with literature. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodology : Use factorial designs to test pH (1–14) and temperature (25–100°C) ranges. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius plots). For analogs like 2-cyclohexylpiperidine oxalate, stability data from SDS can guide baseline parameters .

Q. How can researchers formulate rigorous hypotheses for this compound’s biological or catalytic applications?

  • Methodology : Adopt frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or PICO (Patient/Intervention/Comparison/Outcome) for translational studies . For example:

  • Hypothesis : This compound inhibits enzyme X more effectively than analog Y under physiological pH, as measured by IC₅₀.
  • Validate through dose-response assays and molecular docking simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.